2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone
Description
2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by a cyano (-CN) group at the 2-position of one aromatic ring and a 1,3-dioxolane moiety at the 3'-position of the adjacent ring. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol and an exact mass of 279.09000 . Key physicochemical properties include:
- Hydrogen bond acceptors: 4
- Rotatable bonds: 3
- Lipophilicity: Moderate (due to the polar cyano and dioxolane groups)
The compound’s structural features make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and photochemical applications. Its dioxolane ring enhances solubility in polar solvents, while the cyano group facilitates nucleophilic substitutions or acts as a directing group in metal-catalyzed reactions .
Properties
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHDNVSBFNPGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645049 | |
| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-93-3 | |
| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the benzophenone core are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets and pathways within biological systems. The cyano group and dioxolane ring play crucial roles in its reactivity and binding affinity to specific targets. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone
- Structure: Positional isomer with cyano and dioxolane groups at the 3- and 3'-positions, respectively.
- Molecular formula: C₁₇H₁₃NO₃ (identical to the target compound).
- Key differences: Altered substitution pattern leads to distinct electronic and steric effects, influencing reactivity. For example, the meta-positioned cyano group may reduce steric hindrance in cross-coupling reactions compared to the ortho-substituted analogue .
4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone
- Structure: Cyano group at the 4'-position and dioxolane at the 3-position.
- Molecular weight : 279.29 g/mol.
Halogenated Derivatives
2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone
- Structure : Bromine at 3-position, dioxolane at 4'-position.
- Applications : Bromine’s bulky nature may hinder rotational freedom, affecting binding in enzyme inhibition studies (e.g., COX-1/COX-2) .
Methyl-Substituted Analogues
3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Chryxanthones A and B
Cycloxanthochymol and Isoxanthochymol
- Structure: Polyprenylated benzophenones with bicyclo[3.3.1]nonane skeletons.
- Comparison : The prenyl groups in isoxanthochymol increase hydrophobicity, enhancing interaction with lipid bilayers in antimicrobial assays .
Comparative Data Table
Biological Activity
2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential applications in medicine.
Chemical Structure and Properties
Molecular Formula : C₁₉H₁₈N₂O₃
Molecular Weight : 318.36 g/mol
The compound features a benzophenone core with a cyano group and a dioxolane moiety, which contribute to its biological properties. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring provides steric and electronic effects that influence binding affinity and specificity .
The biological activity of 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone primarily involves:
- Enzyme Interaction : It may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, affecting enzymatic activity.
- Protein-Ligand Binding : The compound can influence protein conformations, thereby altering signaling pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to effects on gene expression or replication processes .
Antimicrobial Activity
Research indicates that compounds similar to 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone exhibit antimicrobial properties. Studies have shown significant antibacterial activity against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Notable activity observed |
| Enterococcus faecalis | 625 µg/mL |
| Pseudomonas aeruginosa | Effective inhibition noted |
| Escherichia coli | No significant activity |
In particular, derivatives of 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans, suggesting potential applications in developing new antifungal agents .
Antitumor Activity
In vitro studies have demonstrated that 2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. This property positions the compound as a candidate for further development in oncology .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antifungal Activity : A series of new 1,3-dioxolanes were synthesized and tested for antifungal properties. All compounds except one showed significant activity against C. albicans, indicating a strong potential for therapeutic applications against fungal infections .
- Antibacterial Screening : Research on various dioxolane derivatives revealed promising antibacterial effects against multiple bacterial strains, establishing a foundation for further exploration into their use as antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
